molecular formula C17H13N3O4 B6621105 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide

3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide

Cat. No.: B6621105
M. Wt: 323.30 g/mol
InChI Key: PWLFTJFCKZTBPA-UHFFFAOYSA-N
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Description

3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide is a complex organic compound that features a benzamide core substituted with a hydroxy group, an isoquinolinylmethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes:

    Nitration: Starting with a benzamide derivative, a nitration reaction introduces the nitro group at the para position.

    Hydroxylation: Introduction of the hydroxy group at the meta position relative to the amide group.

    Isoquinolinylmethylation: The final step involves the alkylation of the amide nitrogen with an isoquinolinylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 3-oxo-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide.

    Reduction: Formation of 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biochemical pathways involving nitroaromatic compounds.

    Materials Science: Potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the isoquinolinylmethyl group can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N-(quinolin-1-ylmethyl)-4-nitrobenzamide
  • 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-aminobenzamide
  • 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-methylbenzamide

Uniqueness

3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.

Properties

IUPAC Name

3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-16-9-12(5-6-15(16)20(23)24)17(22)19-10-14-13-4-2-1-3-11(13)7-8-18-14/h1-9,21H,10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLFTJFCKZTBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CNC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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